Darobactin

Catalog No.
S12846507
CAS No.
2409072-20-2
M.F
C47H55N11O12
M. Wt
966.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Darobactin

CAS Number

2409072-20-2

Product Name

Darobactin

IUPAC Name

(2S)-2-[[(2S)-2-[[(5R,17S,20S,23S,26S,29S,30S)-17-amino-20-(2-amino-2-oxoethyl)-30-(3-aminopropyl)-26-(hydroxymethyl)-18,21,24,27-tetraoxo-6-oxa-2,13,19,22,25,28-hexazahexacyclo[29.3.1.04,34.05,23.07,12.011,15]pentatriaconta-1(34),3,7,9,11,14,31(35),32-octaene-29-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C47H55N11O12

Molecular Weight

966.0 g/mol

InChI

InChI=1S/C47H55N11O12/c48-13-5-9-25-23-11-12-27-28(19-51-30(27)16-23)40-39(58-42(63)31(17-36(50)61)53-41(62)29(49)15-24-18-52-37-26(24)8-4-10-35(37)70-40)46(67)56-34(21-60)44(65)57-38(25)45(66)55-33(20-59)43(64)54-32(47(68)69)14-22-6-2-1-3-7-22/h1-4,6-8,10-12,16,18-19,25,29,31-34,38-40,51-52,59-60H,5,9,13-15,17,20-21,48-49H2,(H2,50,61)(H,53,62)(H,54,64)(H,55,66)(H,56,67)(H,57,65)(H,58,63)(H,68,69)/t25-,29-,31-,32-,33-,34-,38-,39-,40+/m0/s1

InChI Key

HRMCRRLPTVSYHJ-KUDSBEMESA-N

Canonical SMILES

C1C(C(=O)NC(C(=O)NC2C(C3=CNC4=C3C=CC(=C4)C(C(NC(=O)C(NC2=O)CO)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)O)CCCN)OC6=CC=CC7=C6NC=C71)CC(=O)N)N

Isomeric SMILES

C1[C@@H](C(=O)N[C@H](C(=O)N[C@H]2[C@@H](C3=CNC4=C3C=CC(=C4)[C@@H]([C@H](NC(=O)[C@@H](NC2=O)CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)CCCN)OC6=CC=CC7=C6NC=C71)CC(=O)N)N

Darobactin (CAS 2409072-20-2) is a ribosomally synthesized and post-translationally modified bicyclic heptapeptide (RiPP) originally isolated from the Photorhabdus microbiome. As a prototypical antibiotic targeting the outer membrane protein assembly factor BamA, it represents a critical procurement standard for researchers investigating novel mechanisms against Gram-negative pathogens. Unlike traditional membrane disruptors or intracellular target inhibitors, Darobactin selectively binds the lateral seam of the BamA β-barrel, mimicking a substrate β-strand to lock the complex and induce cell death [1]. Its distinct bicyclic architecture, featuring both ether and C-C crosslinks installed by radical SAM enzymes, makes it a highly utilized scaffold for biosynthetic engineering, structural biology, and multidrug-resistant (MDR) infection modeling [2].

Substituting Darobactin with standard-of-care Gram-negative antibiotics, such as colistin or meropenem, fundamentally compromises assays designed to bypass established resistance mechanisms. While colistin acts as a generic membrane disruptor and is susceptible to mcr-1 plasmid-mediated resistance, Darobactin's targeted interaction with the BamA lateral gate remains unaffected by such modifications [1]. Furthermore, substituting Darobactin with small-molecule BamA inhibitors (e.g., MRL-494) alters the resistance profile; Darobactin selects for specific mutations (e.g., G429V, G807V) due to its β-strand mimicry, whereas small molecules interact differently with the Bam complex [2]. For procurement, this means Darobactin is strictly required when validating competitive binding at the lateral seam or when a positive control is needed for strains exhibiting both carbapenemase and colistin resistance.

Sub-Micromolar BamA Binding Affinity for Competitive Assay Calibration

Darobactin provides a precise biophysical benchmark for BamA inhibition, demonstrating an equilibrium dissociation constant (Kd) of 0.6 µM to wild-type BamA-β via isothermal titration calorimetry [1]. In contrast, specific point mutations at the binding site (e.g., G429V and G807V) effectively abolish this binding and result in an 8-fold or greater increase in the Minimum Inhibitory Concentration (MIC) [2]. This sharp, mutation-dependent affinity drop makes Darobactin a reliable positive control for researchers designing competitive binding assays or screening novel outer membrane insertase inhibitors.

Evidence DimensionEquilibrium dissociation constant (Kd) to BamA-β
Target Compound DataKd = 0.6 µM (Wild-type BamA-β)
Comparator Or BaselineBamA mutants (G429V/G807V) exhibiting abolished binding and >8x MIC shift
Quantified DifferenceSub-micromolar affinity vs. complete loss of binding in resistant mutants
ConditionsIsothermal titration calorimetry (ITC) using purified BamA-β

Establishes a reliable, quantifiable baseline for validating the sensitivity and specificity of high-throughput BamA inhibitor screening platforms.

Retained Potency Against Colistin- and Carbapenem-Resistant Strains

In standardized antimicrobial susceptibility testing, Darobactin maintains a stable MIC of 2–4 μg/mL against priority Gram-negative pathogens, including Klebsiella pneumoniae ATCC BAA-1705 and Escherichia coli AR350 [1]. This performance is critical because these strains encode carbapenemases and the mcr-1 colistin resistance gene, respectively, rendering standard clinical comparators like meropenem and colistin ineffective (MICs typically >16 μg/mL) [1]. The ability to reliably clear these specific MDR phenotypes confirms Darobactin's utility as a functional positive control in advanced resistance modeling.

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data2–4 μg/mL
Comparator Or BaselineColistin and Meropenem (ineffective against mcr-1 and carbapenemase-producing strains, respectively)
Quantified DifferenceComplete susceptibility to Darobactin vs. clinical resistance to standard-of-care comparators
ConditionsIn vitro broth microdilution against specific characterized MDR strains (E. coli AR350, K. pneumoniae ATCC BAA-1705)

Ensures researchers have a functional positive control when evaluating new compounds against highly resistant clinical isolates where standard antibiotics fail.

Formulation Constraints Dictated by Aqueous Solubility Limits

When preparing stock solutions for in vitro or in vivo studies, buyers must account for Darobactin A's defined solubility profile. Side-by-side evaluations show that Darobactin A begins to gel and exhibit signs of insolubility at concentrations of approximately 10 mg/mL in water [1]. This contrasts sharply with structurally related BamA inhibitors like Dynobactin A, which achieve aqueous solubility exceeding 200 mg/mL due to increased peptide flexibility and an additional chargeable site [1]. Consequently, experimental designs utilizing Darobactin A must be optimized for lower-concentration dosing regimens or require specific vehicle formulations to prevent precipitation.

Evidence DimensionMaximum aqueous solubility before gelation/precipitation
Target Compound Data~10 mg/mL
Comparator Or BaselineDynobactin A (>200 mg/mL)
Quantified Difference>20-fold lower aqueous solubility for Darobactin A
ConditionsVisual and physical assessment in aqueous solution at room temperature

Directly impacts procurement planning by requiring researchers to design assays and animal dosing vehicles around a strict 10 mg/mL solubility ceiling.

Multi-Dose Biofilm Disruption Efficacy

Darobactin exhibits distinct kinetic requirements for biofilm eradication compared to traditional membrane disruptors. In microfluidic models of Pseudomonas aeruginosa biofilms, while colistin shows rapid initial reduction after a single dose, Darobactin requires a multi-dose regimen (once daily for 5 days) to achieve maximum measured efficacy [1]. Under this optimized regimen, Darobactin kills 85%–97% of biofilm-embedded cells, suppresses recovery for at least 48 hours, and reduces surface coverage by ~40% through cell detachment [1]. This specific dynamic behavior necessitates procuring sufficient quantities to support sustained, multi-dose experimental designs rather than single-bolus assays.

Evidence DimensionBiofilm cell viability and surface coverage reduction
Target Compound Data85%–97% cell death and ~40% coverage reduction (multi-dose regimen)
Comparator Or BaselineColistin (highly active in single-dose, but prone to rapid resistance/regrowth in complex models)
Quantified DifferenceDarobactin achieves near-complete suppression but strictly requires repeated dosing compared to colistin's single-dose disruption
ConditionsDynamic microfluidic P. aeruginosa biofilm model monitored in real-time

Informs buyers that anti-biofilm experimental protocols must be designed—and budgeted—for multi-dose continuous administration rather than acute single-dose screening.

Competitive Binding Assays for Outer Membrane Targets

Due to its well-characterized sub-micromolar affinity (Kd = 0.6 µM) for the lateral seam of BamA, Darobactin is the primary positive control and competitive ligand for high-throughput screening of novel outer membrane insertase inhibitors [1].

Multidrug-Resistant (MDR) Gram-Negative Infection Modeling

Darobactin's stable activity (MIC 2–4 μg/mL) against strains harboring mcr-1 and carbapenemases makes it a standard benchmark compound for validating in vitro and in vivo efficacy models targeting WHO priority pathogens, where standard comparators like colistin and meropenem reliably fail [2].

Dynamic Biofilm Eradication Studies

Given its ability to kill up to 97% of P. aeruginosa biofilm cells and prevent regrowth over 48 hours in multi-dose regimens, Darobactin is directly applicable for microfluidic and chronic infection models studying biofilm detachment and recalcitrance [3].

Radical SAM Enzyme and Biosynthetic Pathway Engineering

The distinct bicyclic structure of Darobactin, featuring both ether and C-C crosslinks, serves as the primary structural scaffold for researchers investigating substrate-controlled catalysis by radical SAM enzymes (e.g., DarE) and engineering heterologous expression systems in E. coli [4].

XLogP3

-4

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

14

Exact Mass

965.40316623 g/mol

Monoisotopic Mass

965.40316623 g/mol

Heavy Atom Count

70

Wikipedia

Darobactin

Dates

Last modified: 08-10-2024

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